(2-Pyridin-2-ylpyrazol-3-yl)boronic acid
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Overview
Description
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrazole ring connected to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a pyrazole boronic acid under the influence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce borane derivatives .
Scientific Research Applications
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to active sites and block enzymatic activity. Additionally, the compound’s aromatic rings can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but with the boronic acid group attached to the 3-position of the pyridine ring.
2-Pyridinylboronic acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
Pyrazolylboronic acids: Compounds with a pyrazole ring and a boronic acid group, but without the pyridine ring.
Uniqueness
(2-Pyridin-2-ylpyrazol-3-yl)boronic acid is unique due to the presence of both a pyridine and a pyrazole ring, which provides additional sites for chemical modification and interaction.
Properties
IUPAC Name |
(2-pyridin-2-ylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARLAUWGMHSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2=CC=CC=N2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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